molecular formula C10H11NO2 B138612 N-(4-Acetylphenyl)acetamide CAS No. 150667-24-6

N-(4-Acetylphenyl)acetamide

Cat. No.: B138612
CAS No.: 150667-24-6
M. Wt: 177.2 g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetylation of 4-Aminoacetophenone: One common method involves the acetylation of 4-aminoacetophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Industrial Production Methods: Industrially, the compound can be synthesized through similar acetylation processes, often optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Acetylphenyl)acetamide can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
N-(4-Acetylphenyl)acetamide has been studied for its analgesic properties, particularly as a potential alternative to traditional pain relievers like acetaminophen. Research indicates that derivatives of this compound can exhibit significant antinociceptive effects. For instance, a study synthesized a series of acetamidochalcones derived from this compound, which demonstrated enhanced analgesic activity compared to standard analgesics like acetylsalicylic acid and acetaminophen in mice models .

Antileishmanial Activity
Another area of interest is its antileishmanial activity. Derivatives of this compound have shown promising results against Leishmania panamensis promastigotes, indicating potential for developing new treatments for leishmaniasis . The presence of oxygenated functional groups on the aromatic ring was found to enhance cytotoxic activity against these parasites.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the chemoselective N-acetylation of amines, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical transformations makes it valuable for creating complex molecular architectures.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
Recent studies have highlighted the potential use of this compound derivatives in the field of materials science, particularly in organic electronics. These compounds can be employed as components in organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials due to their favorable electronic properties . The incorporation of such compounds into device architectures can enhance performance metrics like efficiency and stability.

Mechanism of Action

The mechanism by which N-(4-Acetylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the acetyl group on the phenyl ring.

    4-Aminoacetophenone: Precursor in the synthesis of N-(4-Acetylphenyl)acetamide, lacks the acetamide group.

    4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of an acetamide group.

Uniqueness: : this compound is unique due to the presence of both acetyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

N-(4-Acetylphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. This compound has garnered significant attention for its various biological activities, particularly its role in pain relief and fever reduction. Recent studies have expanded the understanding of its biological mechanisms and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of approximately 179.20 g/mol. Its structure includes an acetyl group attached to a phenyl ring, which is critical for its biological activity. The compound's ability to interact with various biological targets is influenced by its functional groups, allowing it to participate in diverse chemical reactions.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis. This action not only alleviates pain but also reduces inflammation. Additionally, studies suggest that this compound may enhance the body's endocannabinoid system, further contributing to its analgesic effects .

1. Analgesic and Antipyretic Effects

This compound is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is commonly used in clinical settings for the treatment of mild to moderate pain and is often preferred due to its favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, research on structurally similar compounds has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Compound MIC (μM) Target Organism
This compound62.5-125Staphylococcus aureus
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide31.108-62.216Candida albicans

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Studies indicate that these compounds can target specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various substituted acetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substitutions showed enhanced lipophilicity and antimicrobial activity .
  • In Vivo Analyses : Research involving animal models has confirmed the analgesic effects of this compound, showing significant reductions in pain responses compared to control groups .

Q & A

Q. What are the common synthesis methods for N-(4-Acetylphenyl)acetamide, and how do reaction conditions affect yield?

Basic Research Question
N-(4-Acetylphenyl)acetamide is typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, General Procedure A involves reacting acetamide with 4-bromoacetophenone under palladium catalysis, yielding 79% product after column chromatography (2:1 EtOAc/hexanes) . Alternative routes include reacting N-(4-acetylphenyl)-2-chloroacetamide with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under basic conditions, achieving yields up to 90% . Key factors influencing yield include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency.
  • Solvent and base : Ethanol with NaOH facilitates nucleophilic substitution.
  • Reaction time : Extended stirring (6+ hours) enhances product formation .

Table 1: Synthesis Methods Comparison

MethodReactantsCatalyst/SolventYieldReference
Buchwald-HartwigAcetamide + 4-bromoacetophenonePd catalyst, EtOAc79%
Nucleophilic SubstitutionN-(4-acetylphenyl)-2-chloroacetamide + aldehydesNaOH, ethanol86–90%

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?

Basic Research Question
1H NMR and IR spectroscopy are critical for structural confirmation:

  • 1H NMR (CDCl₃): Signals at δ 2.22 (s, 3H, CH₃CO), 2.58 (s, 3H, Ar-COCH₃), and aromatic protons at δ 7.55–7.96 ppm confirm the acetylphenyl backbone .
  • 13C NMR : Peaks at δ 197.0 (ketone C=O) and 168.6 (amide C=O) .
  • IR : Bands at 1654 cm⁻¹ (amide C=O) and 725 cm⁻¹ (C-Cl in intermediates) .

Advanced Note : Discrepancies in melting points (e.g., 153–155°C vs. 155–162°C in derivatives ) may arise from impurities or polymorphic forms, necessitating recrystallization in ethanol for standardization .

Q. How can researchers design experiments to synthesize novel derivatives of this compound with potential biological activity?

Advanced Research Question
Derivatization strategies focus on modifying the acetamide or acetylphenyl moieties:

  • Step 1 : React N-(4-acetylphenyl)-2-chloroacetamide with heterocyclic thiols (e.g., 1,3,4-oxadiazole) to introduce sulfur-containing groups, enhancing antimicrobial activity .
  • Step 2 : Characterize derivatives via HRMS and X-ray crystallography to confirm regiochemistry and hydrogen-bonding interactions (e.g., C–H⋯O motifs in crystal packing ).
  • Step 3 : Screen for bioactivity using in vitro assays (e.g., MIC for antibacterial effects) .

Table 2: Example Derivative Synthesis

DerivativeReactantBiological ActivityYieldReference
2-(1,3,4-Oxadiazolyl)thio5-(4-Bromophenyl)quinoline thiolAnticancer86%

Q. What are the challenges in resolving contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Analytical variability : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals; deuterated solvent traces in DMSO may obscure NH peaks .
  • Synthetic byproducts : Unreacted intermediates (e.g., 2-chloroacetamide) lower observed melting points .

Methodological Resolution :

  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Standardize NMR conditions (e.g., 400 MHz in CDCl₃) .
  • Purify via recrystallization (ethanol/water) and validate purity via HPLC .

Q. How does the crystal structure of this compound derivatives influence their reactivity and interaction in biological systems?

Advanced Research Question
X-ray crystallography reveals:

  • Intermolecular interactions : Centrosymmetric C–H⋯O bonds stabilize crystal packing, which may mimic enzyme active-site interactions .
  • Torsional angles : Substituents like nitro groups twist ~16° from the phenyl plane, affecting solubility and binding affinity .
  • Hydrogen-bonding networks : Amide NH groups form bridges with carbonyl oxygens, critical for supramolecular assembly in drug delivery systems .

Design Insight : Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, facilitating nucleophilic attack in biological targets .

Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
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InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
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CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Synthesis routes and methods I

Procedure details

4-Aminoacetophenone (1.35 g, 10.0 mmol) was dissolved in dichloromethane (10 mL) and treated with benzoyl chloride (1.74 mL, 15.0 mmol). The mixture was stirred for 16 hours at which time a white precipitate had formed. The solid was removed by filtration, washing with dichloromethane (3×20 mL) to provide 4-acetamidoacetophenone as a white sold (2.74 g). 1H NMR (200 MHz, DMSO-d6) δ 10.53 (s, 1H), 7.92 (s, 7H), 7.54 (m, 3H), 2.50 (s, 3H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-aminoacetophenone 1 (74 g, 547 mmol) in toluene (700 mL), acetic anhydride (56 mL 593 mmol) was added dropwise at room temperature. Soon after added all of acetic anhydride, the reaction mixture became a clear solution and then rapidly began to make a white precipitation. The precipitation were filtrated and washed with a small amount of toluene then dried under reduced pressure to afford 2 as a white solid (93 g, 960% yield): MS(ES) m/e 178 [M+H].
Name
4-aminoacetophenone
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
960%

Synthesis routes and methods III

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-(4-aminophenyl)ethanone (3.1 g, 22.96 mmol, 1.00 equiv) in dichloromethane (30 mL), triethylamine (4.64 g, 45.94 mmol, 2.00 equiv). This was followed by the addition of acetyl chloride (1.79 g, 22.95 mmol, 1.00 equiv) dropwise with stirring at 0° C. The resulting solution was stirred for 30 min at 0° C. The reaction was then quenched by the addition of 2 mL of water. The resulting mixture was washed with 3×50 mL of saturated aqueous sodium chloride. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.0 g (74%) of N-(4-acetylphenyl)acetamide as a white solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 250 ml of KOH dried pyridine was added 50 g (0.37 mole) of p-aminoacetophenone and 39.6 g of acetic anhydride. After one and a half hours of stirring at room temperature, the solution had become a thick suspension of a white solid. Filtration and drying gave 44 g of p-acetamidoacetophenone. This solid (44 g, 0.25 mole) was then suspended in 500 ml methylene chloride and treated with 44 g Br2 (0.275 mole). The reaction was allowed to proceed overnight whereupon it was stripped and dried under high vacuum, then suspended in 200 ml absolute EtOH and treated with 60 g 2-amino-2-thiazoline (0.59 mole). The reaction was stirred for 2 days then stripped, taken up in water and extracted with methylene chloride. The organic phase was washed with water, brine and was dried with sodium sulfate. Flash column chromatography with 2% MeOH/98% CH2Cl2 gave 10.2 g (0.039 mole) of the Formula (III) compound, 6-acetamidophenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(4-Acetylphenyl)acetamide
N-(4-Acetylphenyl)acetamide
N-(4-Acetylphenyl)acetamide
N-(4-Acetylphenyl)acetamide
N-(4-Acetylphenyl)acetamide
N-(4-Acetylphenyl)acetamide

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